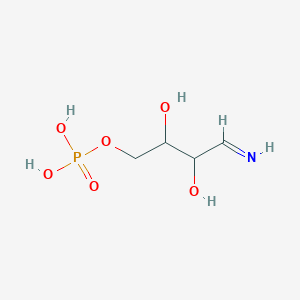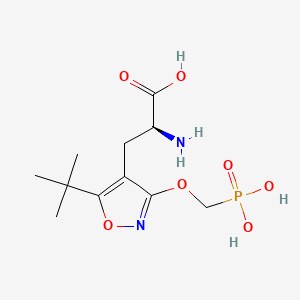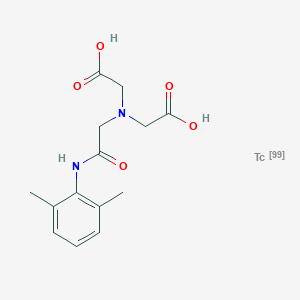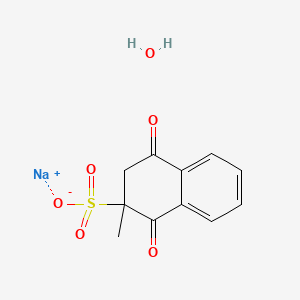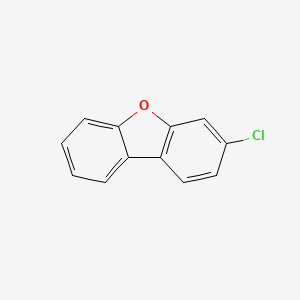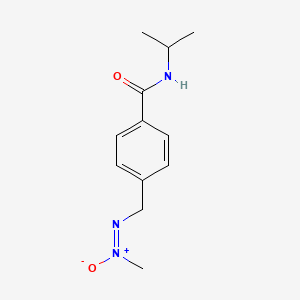
Methylazoxyprocarbazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methylazoxyprocarbazine is a metabolite of the antineoplastic agent procarbazine, which is used in the treatment of human leukemias. This compound is known for its significant cytotoxic effects, particularly against the L1210 murine leukemia cell line . It is formed through the bioactivation of procarbazine, which involves oxidation to azoprocarbazine and further N-oxidation to a mixture of this compound and benzylazoxyprocarbazine isomers .
Preparation Methods
The synthesis of methylazoxyprocarbazine involves the chemical oxidation of procarbazine in aqueous solutions. Procarbazine is first oxidized to azoprocarbazine and then further N-oxidized to produce this compound . The reaction conditions typically involve the use of oxidizing agents and controlled environments to ensure the formation of the desired isomers. Industrial production methods may involve large-scale oxidation processes with stringent purification steps to isolate and purify the this compound isomer .
Chemical Reactions Analysis
Methylazoxyprocarbazine undergoes various chemical reactions, including:
Oxidation: The compound is formed through the oxidation of procarbazine.
Reduction: It can be reduced to form other metabolites.
Substitution: The hydrazine portion of the molecule can undergo substitution reactions, leading to the formation of different metabolites.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions include N-isopropyl-p-formylbenzamide and N-isopropyl-(benzene-1,4-bis-carboxamide) .
Scientific Research Applications
Methylazoxyprocarbazine has several scientific research applications:
Mechanism of Action
The mechanism of action of methylazoxyprocarbazine involves its bioactivation to reactive intermediates that exert cytotoxic effects. The compound is believed to cause DNA damage, leading to cell death in leukemia cells . The molecular targets and pathways involved include the formation of DNA adducts and the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Methylazoxyprocarbazine is unique compared to other similar compounds due to its high cytotoxicity and specific formation pathway. Similar compounds include:
Benzylazoxyprocarbazine: Another metabolite of procarbazine with less significant cytotoxic effects.
Azoprocarbazine: An intermediate in the formation of this compound.
This compound stands out due to its higher cytotoxicity and effectiveness in treating leukemia compared to its analogs .
Properties
CAS No. |
66944-56-7 |
|---|---|
Molecular Formula |
C12H17N3O2 |
Molecular Weight |
235.28 g/mol |
IUPAC Name |
methyl-oxido-[[4-(propan-2-ylcarbamoyl)phenyl]methylimino]azanium |
InChI |
InChI=1S/C12H17N3O2/c1-9(2)14-12(16)11-6-4-10(5-7-11)8-13-15(3)17/h4-7,9H,8H2,1-3H3,(H,14,16) |
InChI Key |
MSBHRBXAZGGHHV-UHFFFAOYSA-N |
SMILES |
CC(C)NC(=O)C1=CC=C(C=C1)CN=[N+](C)[O-] |
Canonical SMILES |
CC(C)NC(=O)C1=CC=C(C=C1)CN=[N+](C)[O-] |
Synonyms |
4-((methyl-ONN-azoxy)methyl)-N-(1-methylethyl)benzamide AZOXY II azoxy-2-procarbazine methylazoxyprocarbazine N-isopropyl-alpha-(2-methyl-ONN-azoxy)-p-toluamide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


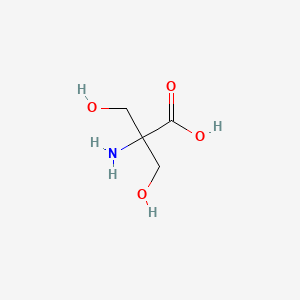
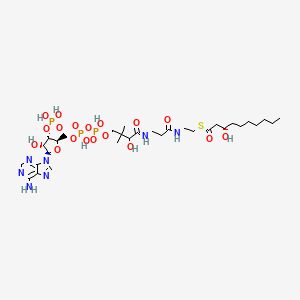

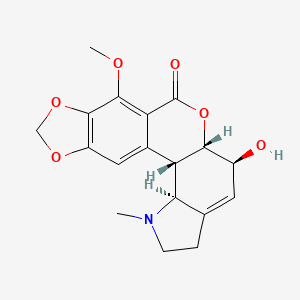
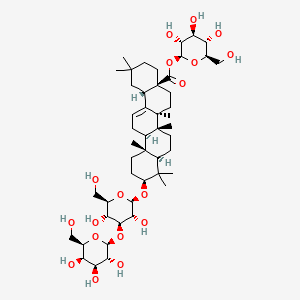
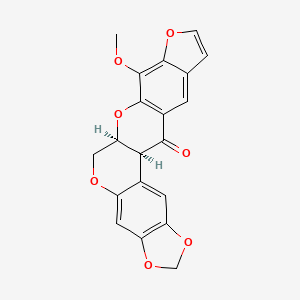
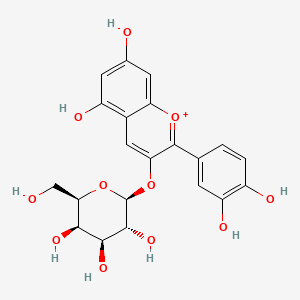
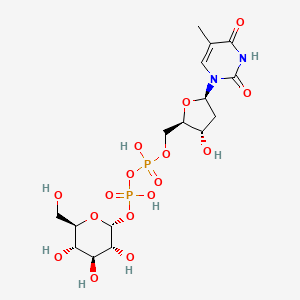
![(3R)-3,8-dihydroxy-9-[(2R,4R,5R,6R)-5-hydroxy-4-[(2S,5S,6S)-5-hydroxy-6-methyl-tetrahydropyran-2-yl]oxy-6-methyl-tetrahydropyran-2-yl]-3-methyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione](/img/structure/B1204284.png)
